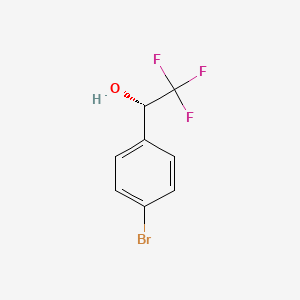

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Vue d'ensemble

Description

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral compound characterized by the presence of a bromophenyl group and a trifluoroethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-bromobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure enantiomeric form.

Analyse Des Réactions Chimiques

Enantioselective Bioreduction via Alcohol Dehydrogenases

The most extensively studied reaction involving (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is its synthesis through the enzymatic reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This bioreduction employs alcohol dehydrogenases (ADHs) to achieve high enantiomeric excess (ee) of the (S)-enantiomer.

Key Enzymes and Performance

| Enzyme Source | Conversion (%) | Enantiomeric Excess (%) | Configuration |

|---|---|---|---|

| Lactobacillus brevis (Lb-ADH) | >99 | 96 | (S) |

| Rhodococcus ruber (ADH-A) | >99 | 99 | (R) |

| Thermoanaerobacter sp. (ADH-T) | >99 | >99 | (R) |

Reaction Conditions :

-

Substrate : 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (20–45 mM).

-

Catalyst : Lyophilized whole cells expressing Lb-ADH.

-

Cofactor Recycling : NAD+/NADH with isopropanol (5% v/v) as a sacrificial substrate .

-

Solvent System : Aqueous buffer (pH 7.0) with 10% 1,4-dioxane to enhance substrate solubility .

Optimization Strategies

-

Cosubstrates : Addition of Tween 20 (0.5% w/v) and L-carnitine:lysine (1:2 molar ratio) increased substrate loading to 45 mM, achieving 90% yield in 9 hours .

-

Temperature : Reactions performed at 30°C to balance enzyme activity and stability .

Comparative Analysis of ADH Selectivity

The stereochemical outcome of the bioreduction is highly enzyme-dependent:

-

Anti-Prelog Enzymes (e.g., Lb-ADH) favor the (S)-enantiomer.

-

Prelog Enzymes (e.g., ADH-A, ADH-T) produce the (R)-enantiomer .

Mechanistic Insights

-

Hydride Transfer : Lb-ADH facilitates anti-Prelog selectivity via a conserved tyrosine residue, positioning the substrate for (S)-specific reduction .

-

Solvent Effects : Polar cosolvents (e.g., deep eutectic solvents) improve substrate solubility without denaturing the enzyme .

Stability and Byproduct Formation

-

Hydration Byproducts : The trifluoromethyl group stabilizes geminal diol intermediates during ketone synthesis, though these are fully reduced in the enzymatic step .

-

Storage : Stable at 2–8°C under inert conditions, with no racemization observed over six months .

Environmental and Industrial Advantages

Applications De Recherche Scientifique

Synthetic Applications

1.1 Asymmetric Synthesis

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its chiral nature allows for the production of enantiomerically pure substances, which is critical in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry. For example, it has been used in the chemoenzymatic synthesis of Odanacatib, a selective inhibitor of Cathepsin K, important for treating osteoporosis .

1.2 Biocatalysis

The compound has been explored in biocatalytic processes involving alcohol dehydrogenases (ADHs). Studies have shown that various ADHs can effectively convert 1-(4-bromophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol with high enantioselectivity and yield. This biotransformation is significant for producing chiral alcohols in a more environmentally friendly manner compared to traditional methods .

Pharmaceutical Applications

2.1 Drug Development

The compound serves as a precursor in the development of pharmaceuticals. Its ability to participate in various chemical reactions makes it suitable for synthesizing complex molecules that are vital in drug formulation. For instance, its use in synthesizing Odanacatib highlights its role in developing treatments for bone-related disorders .

2.2 Enzyme Inhibition Studies

Due to its structural characteristics, this compound has been employed in studies aimed at understanding enzyme mechanisms and interactions. It has been noted for its ability to inhibit specific enzymes like alcohol dehydrogenase competitively, providing insights into enzyme kinetics and potential therapeutic targets .

Material Science Applications

3.1 Solvent Properties

this compound exhibits unique solvent properties due to its trifluoromethyl group. It has been used as a solvent in various chemical reactions where traditional solvents may not be effective. Its ability to solubilize both polar and non-polar compounds makes it a versatile medium for organic synthesis .

3.2 Polymer Chemistry

In polymer science, this compound can act as a co-solvent or additive to modify the properties of polymers such as nylon. The incorporation of trifluorinated groups can enhance thermal stability and chemical resistance of polymeric materials .

Case Study 1: Chemoenzymatic Synthesis of Odanacatib

A detailed study demonstrated the synthesis of this compound through a sequential approach involving both chemical coupling and enzymatic reduction techniques. This method achieved high yields and enantiomeric purity using various ADHs under optimized conditions .

| Step | Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Bioreduction | E. coli/ADH-A at 30°C | >99 | 99 (R) |

| 2 | Chemical Coupling | Palladium-catalyzed | N/A | N/A |

Case Study 2: Enzyme Inhibition

Research highlighted this compound's role as an inhibitor of alcohol dehydrogenase. The competitive inhibition was quantified under various substrate concentrations, revealing insights into its potential therapeutic implications .

Mécanisme D'action

The mechanism by which (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoroethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-bromophenylacetic acid

- 4-bromophenylboronic acid

- 4-bromobenzophenone

Uniqueness

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is unique due to the presence of both a bromophenyl group and a trifluoroethanol moiety, which confer distinct chemical and physical properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Activité Biologique

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

This compound is characterized by its trifluoroethanol moiety, which imparts unique physicochemical properties. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3O |

| Molecular Weight | 281.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing trifluoroethanol exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

Fluorinated compounds are known for their antitumor properties. A case study involving derivatives of 2,3-dihydroquinazolin-4(1H)-one synthesized in trifluoroethanol highlighted their antitumor activity. These derivatives were shown to inhibit cancer cell proliferation effectively . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been evaluated for monoamine oxidase inhibition, which is crucial in the treatment of various neurological disorders. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, thereby enhancing mood and cognitive function .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research focusing on its effects on neurodegenerative diseases indicates that it could mitigate oxidative stress in neuronal cells . This finding opens avenues for further exploration in treating conditions like Alzheimer's disease.

Study on Antimicrobial Efficacy

In a study published in 2019, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These findings underscore its potential application in developing new antimicrobial agents.

Investigation of Antitumor Properties

A separate investigation assessed the antitumor effects of synthesized derivatives based on this compound. The results indicated that several derivatives inhibited tumor cell growth with IC50 values ranging from 50 to 100 nM . This suggests that modifications to the structure can enhance therapeutic efficacy.

Propriétés

IUPAC Name |

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWPRSZULISLMK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505335 | |

| Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80418-13-9 | |

| Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.